molecular formula C14H12O3 B047535 3-(Benzyloxy)benzoic acid CAS No. 69026-14-8

3-(Benzyloxy)benzoic acid

Cat. No. B047535
CAS RN: 69026-14-8
M. Wt: 228.24 g/mol
InChI Key: CISXCTKEQYOZAM-UHFFFAOYSA-N
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Patent
US09422253B2

Procedure details

A mixture of methyl 3-benzyloxybenzoate (23.9 g; 0.099 mol), potassium hydroxide (8.42 g; 0.15 mol) and methanol (100 cm3) was stirred at room temperature until a small sample in water gave a clear solution (˜18 hrs). The solution was then evaporated to dryness and the colourless solid residue dissolved in water (100 cm3) and the resulting stirred solution was acidified slowly with 50% sulphuric acid (30 cm3). After stirring for ˜30 minutes, the crystalline precipitate was filtered, washed with water and dried in vacuo at 40° to give the title compound as a colourless powder.
Quantity
23.9 g
Type
reactant
Reaction Step One
Quantity
8.42 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:16]=[CH:17][CH:18]=1)[C:12]([O:14]C)=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[K+].CO>O>[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:16]=[CH:17][CH:18]=1)[C:12]([OH:14])=[O:13])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
23.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(=O)OC)C=CC1
Name
Quantity
8.42 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the resulting stirred solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gave a clear solution (˜18 hrs)
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solution was then evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the colourless solid residue dissolved in water (100 cm3)
STIRRING
Type
STIRRING
Details
After stirring for ˜30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the crystalline precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40°

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.